![molecular formula C12H13ClN2O B2564179 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 468743-36-4](/img/structure/B2564179.png)
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core with a 3-chlorophenyl group and a propyl chain, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of hydrazine derivatives with β-keto esters or diketones. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazolone ring. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula C12H13ClN2O and features a pyrazole ring, which is known for its biological activity. The structure contributes to its potential as a therapeutic agent.
Antioxidant Activity
Research indicates that pyrazole derivatives, including 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, exhibit notable antioxidant properties. These compounds can mitigate oxidative stress by enhancing antioxidant enzyme activity and reducing lipid peroxidation. A study demonstrated that certain pyrazole derivatives effectively scavenged free radicals and inhibited lipoxygenase enzymes, highlighting their potential in treating oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory conditions. For instance, one study synthesized various pyrazole derivatives and evaluated their ability to reduce edema in animal models, demonstrating significant anti-inflammatory effects at specific dosages .
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of pyrazole derivatives. The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The structural modifications in pyrazole compounds often enhance their antibacterial properties, making them suitable for developing new antimicrobial agents .
Case Study: Synthesis and Evaluation
A comprehensive study focused on synthesizing novel pyrazole derivatives, including this compound. The synthesized compounds were screened for biological activities such as antioxidant and anti-inflammatory effects. The results indicated that these derivatives exhibited significant activity against oxidative stress markers and inflammation pathways, suggesting their potential therapeutic roles .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one can be compared with similar compounds such as:
Biological Activity
1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
- Chemical Formula : C12H11ClN2O
- Molecular Weight : 234.68 g/mol
- CAS Number : 1057093-34-1
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole structures have been tested for their efficacy against breast cancer cells (MCF-7 and MDA-MB-231). In one study, the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect that could improve treatment outcomes for certain cancer types .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. One compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. This activity is crucial in conditions where inflammation plays a central role in disease pathology .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have shown promising antimicrobial activities. Certain studies highlighted the effectiveness of these compounds against various bacterial strains, suggesting their potential use in treating infections .
Case Studies and Research Findings
Study | Compound Tested | Biological Activity | Results |
---|---|---|---|
Ezz El-Arab et al. (2024) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Cytotoxicity | Optimal cytotoxicity against cancer cell lines |
Qi et al. (2015) | Pyrazole-based derivatives | Xanthine oxidase inhibition | Moderate inhibitory activity with IC50 = 72.4 µM |
ResearchGate Study (2016) | N'-diphenylmethylidene-5-methyl-1H-pyrazole | Antimicrobial | Significant bacterial cell death observed |
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-propyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(13)7-11/h3,5-7H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENKYOZNJUKWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.